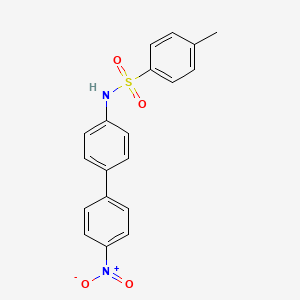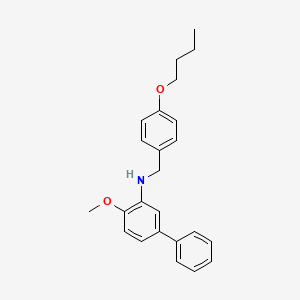![molecular formula C20H22N4O B5180280 8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a synthetic compound that has been widely used in scientific research. This compound is also known as PQQ, and it has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of PQQ involves several pathways. PQQ has been found to activate the Nrf2 pathway, which is responsible for the production of antioxidant enzymes. PQQ also activates the PGC-1α pathway, which is responsible for the regulation of mitochondrial function. Moreover, PQQ has been found to inhibit the NF-κB pathway, which is responsible for inflammation.
Biochemical and Physiological Effects:
PQQ has several biochemical and physiological effects. It has been found to enhance mitochondrial function, which leads to increased cellular energy production. PQQ also has antioxidant and neuroprotective effects, which protect cells from oxidative stress and damage. Moreover, PQQ has been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
PQQ has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, PQQ has been extensively studied, which means that there is a lot of information available on its properties and mechanisms of action. However, PQQ also has some limitations for lab experiments. It is a relatively expensive compound, which means that it may not be accessible to all researchers. Moreover, PQQ has a short half-life, which means that it may not be suitable for long-term studies.
将来の方向性
There are several future directions for the study of PQQ. One of the future directions is the development of PQQ-based therapeutics for several diseases. PQQ has been found to have antioxidant and neuroprotective effects, which make it a potential therapeutic agent for several diseases, including Alzheimer's disease and Parkinson's disease. Another future direction is the study of PQQ in combination with other compounds. PQQ has been found to enhance mitochondrial function, and its combination with other compounds may lead to synergistic effects. Finally, the study of PQQ in different animal models may provide further insights into its properties and mechanisms of action.
Conclusion:
In conclusion, PQQ is a synthetic compound that has several biochemical and physiological effects. It has been extensively studied, and its properties and mechanisms of action are well understood. PQQ has potential therapeutic applications for several diseases, and its study in different animal models may provide further insights into its properties and mechanisms of action.
合成法
The synthesis of PQQ involves several steps. The first step is the synthesis of 4-methylquinoline, which is then reacted with 2-bromoanisole to form 8-methoxy-4-methylquinoline. This compound is then reacted with 4-(2-pyridinyl)-1-piperazine to form PQQ. The overall yield of this synthesis method is around 20%.
科学的研究の応用
PQQ has been extensively used in scientific research due to its unique properties. It has been found to have antioxidant and neuroprotective effects, which make it a potential therapeutic agent for several diseases. PQQ has also been found to enhance mitochondrial function, which is essential for cellular energy production. Moreover, PQQ has been found to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
8-methoxy-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-14-19(22-20-16(15)6-5-7-17(20)25-2)24-12-10-23(11-13-24)18-8-3-4-9-21-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYKARYWCTTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)


![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)



![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)